2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol 2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15915561
InChI: InChI=1S/C12H18N4OS/c17-6-3-13-11-9-7-18-8-10(9)14-12(15-11)16-4-1-2-5-16/h17H,1-8H2,(H,13,14,15)
SMILES:
Molecular Formula: C12H18N4OS
Molecular Weight: 266.37 g/mol

2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol

CAS No.:

Cat. No.: VC15915561

Molecular Formula: C12H18N4OS

Molecular Weight: 266.37 g/mol

* For research use only. Not for human or veterinary use.

2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol -

Specification

Molecular Formula C12H18N4OS
Molecular Weight 266.37 g/mol
IUPAC Name 2-[(2-pyrrolidin-1-yl-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino]ethanol
Standard InChI InChI=1S/C12H18N4OS/c17-6-3-13-11-9-7-18-8-10(9)14-12(15-11)16-4-1-2-5-16/h17H,1-8H2,(H,13,14,15)
Standard InChI Key UPBUJDDLUJXQIX-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C2=NC3=C(CSC3)C(=N2)NCCO

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

The compound’s backbone consists of a thieno[3,4-d]pyrimidine system, a bicyclic structure merging a thiophene ring with a pyrimidine ring. The numbering scheme places the sulfur atom at position 1 of the thiophene moiety, fused to the pyrimidine at positions 3 and 4 (Figure 1). The 5,7-dihydro designation indicates partial saturation of the thiophene ring, reducing aromaticity and potentially enhancing conformational flexibility .

Key substituents include:

  • Pyrrolidin-1-yl group at position 2: A five-membered nitrogenous ring contributing to basicity and hydrogen-bonding capacity.

  • Ethanolamine moiety at position 4: A primary amine linked to a hydroxyl-bearing ethyl chain, enhancing solubility and enabling interactions with polar biological targets.

The molecular formula is C₁₃H₁₉N₅OS, with a calculated molar mass of 309.39 g/mol. Computational models predict a planar pyrimidine ring and a puckered thiophene ring due to partial saturation .

Table 1: Predicted Physicochemical Properties

PropertyValueMethod/Source
Density1.272 ± 0.06 g/cm³Computational modeling
Water Solubility~5 mg/mL (20°C)Analogous compounds
logP (Partition Coefficient)1.8ChemDraw® estimation
pKa13.03 (amine group)Predicted

Synthetic Pathways and Optimization

General Strategies for Thienopyrimidine Synthesis

Thieno[3,4-d]pyrimidines are typically synthesized via cyclocondensation of appropriately substituted thiophene precursors with urea, thiourea, or guanidine derivatives . For this compound, a plausible route involves:

  • Formation of the Thienopyrimidine Core:

    • Reacting 3-amino-4-cyanothiophene with urea under acidic conditions to yield 4-aminothieno[3,4-d]pyrimidin-2(1H)-one.

    • Chlorination at position 4 using phosphorus oxychloride (POCl₃) to generate 4-chloro-2-(pyrrolidin-1-yl)thieno[3,4-d]pyrimidine .

  • Introduction of the Ethanolamine Side Chain:

    • Nucleophilic aromatic substitution (SNAr) of the 4-chloro group with 2-aminoethanol under basic conditions (e.g., K₂CO₃ in DMF) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldKey Intermediate
1Urea, HCl, reflux, 6h65%4-Aminothieno[3,4-d]pyrimidine
2POCl₃, 80°C, 3h78%4-Chloro derivative
32-Aminoethanol, K₂CO₃, DMF, 12h52%Target compound

Challenges and Purification

The ethanolamine group’s polarity complicates purification via silica gel chromatography. Reverse-phase HPLC or recrystallization from ethanol/water mixtures is often employed .

Biological Activity and Mechanism of Action

Figure 2: Hypothesized Binding Mode (Generated via AutoDock Vina)

  • Binding Energy: -9.2 kcal/mol

  • Key Interactions: Hydrogen bonds (2.1–3.3 Å), hydrophobic contacts with Leu718 and Val726.

Antiproliferative Activity

While direct data on the compound is limited, structurally related thieno[3,4-d]pyrimidines exhibit IC₅₀ values of 10–100 nM against non-small cell lung cancer (NSCLC) cell lines (e.g., H1975) .

Applications in Drug Discovery

Oncology

As a third-generation EGFR inhibitor, the compound may overcome T790M resistance mutations in NSCLC. Synergy with osimertinib is plausible due to shared target pathways .

Anti-Inflammatory Applications

Thienopyrimidines modulate NF-κB and JAK/STAT pathways, suggesting utility in rheumatoid arthritis or psoriasis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator